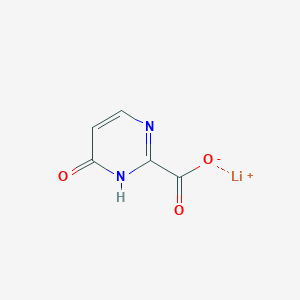

锂;6-氧代-1H-嘧啶-2-羧酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Lithium;6-oxo-1H-pyrimidine-2-carboxylate” is a chemical compound that is part of the pyrimidine family . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules, known as nitrogen bases . They are key structural fragments of antiviral agents .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the Dimroth rearrangement, which is an isomerization of heterocycles involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be catalyzed by acids, bases (alkali), and is accelerated by heat or light .Chemical Reactions Analysis

The Dimroth rearrangement is a common reaction involving pyrimidines . The specific route by which the Dimroth rearrangement takes place depends on many factors, but in general, three fundamentally different stages can be identified: 1) formation of an adduct by an attack of the heterocyclic ring by a nucleophile, 2) electrocyclic ring opening in the adduct followed by rotation around the single bond, and 3) closure of the ring with the participation of other structural units .Physical and Chemical Properties Analysis

The basic pKa values for 2 (1H)-pyrimidinone, 4 (3H)-pyrimidinone and 5-hydroxypyrimidine are 2.2, 1.7, 1.8, while their acidic pKa values were 9.2, 8.6 and 6.8, respectively .科学研究应用

嘧啶衍生物的平行合成

该化合物已被用于嘧啶衍生物的平行合成。 使用平行溶液相方法制备了 24 个 6-(5-氧代-1-苯基吡咯烷-3-基)嘧啶-5-羧酰胺库 。这表明它在合成各种嘧啶衍生物方面的潜在用途。

黄嘌呤氧化酶抑制剂

该化合物已被探索作为潜在的黄嘌呤氧化酶抑制剂。黄嘌呤氧化酶是有效治疗高尿酸血症相关疾病的重要靶标。 一系列新型 2-取代的 6-氧代-1,6-二氢嘧啶-5-羧酸 (ODC) 作为黄嘌呤氧化酶抑制剂 (XOI) 被报道具有显著活性 。

抑制基质金属蛋白酶

该化合物已被评估其对基质金属蛋白酶 (MMP) 的抑制作用。MMP 是分解细胞外基质蛋白的酶,在组织重塑、胚胎发生和其他生理过程中起着至关重要的作用。 该化合物显示出对抑制 MMP 13 的强效和高度选择性活性 。

有机分子的骨架编辑

该化合物已被用于通过氮原子删除对有机分子的“骨架编辑”。该方法由芝加哥大学的莱文教授及其同事开发。 莱文教授及其同事来自芝加哥大学 。

作用机制

Target of Action

It’s known that pyrimidine derivatives are key structural fragments of antiviral agents .

Mode of Action

It’s worth noting that pyrimidine derivatives are involved in a variety of biological activities, including antiviral properties . The Dimroth rearrangement, a process involving the relocation of heteroatoms in heterocyclic systems, plays a significant role in the synthesis of condensed pyrimidines .

Biochemical Pathways

Pyrimidine derivatives are known to interact with various biochemical pathways due to their wide range of biological activities .

Result of Action

Given the antiviral properties of pyrimidine derivatives , it can be inferred that this compound may have potential antiviral effects.

Action Environment

It’s known that numerous factors can affect the course of the dimroth rearrangement in heterocyclic systems, including the degree of aza-substitution in rings, ph of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .

未来方向

The chemistry of pyrimidines is a widely explored field due to their significant biological activities. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

属性

IUPAC Name |

lithium;6-oxo-1H-pyrimidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3.Li/c8-3-1-2-6-4(7-3)5(9)10;/h1-2H,(H,9,10)(H,6,7,8);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEGSBOKKAHALV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CN=C(NC1=O)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3LiN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2433245.png)

![N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2433247.png)

![2-[4-(chloroacetyl)piperazin-1-yl]-N-isopropylacetamide hydrochloride](/img/structure/B2433249.png)

![N-(sec-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2433252.png)

![4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2433258.png)

![sodium 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B2433260.png)

![1-(3,4-Difluorophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2433265.png)